N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
Overview
Description
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a sulfonamide-based compound with a molecular formula of C₈H₁₃NO₂S₂ and a molecular weight of 219.33 g/mol This compound features a thiophene ring, which is a five-membered ring containing sulfur, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves the reaction of thiophene derivatives with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a competitive inhibitor of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide: Features a thiophene ring and a sulfonamide group.
2-(thiophen-2-yl)ethane-1-sulfonamide: Similar structure but lacks the N-ethyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the thiophene ring and the sulfonamide group provides a versatile scaffold for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVYDUAPXBGGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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